molecular formula C15H18N2O B6320553 N-(1-Cyanocyclohexyl)-2-phenylacetamide CAS No. 100957-36-6

N-(1-Cyanocyclohexyl)-2-phenylacetamide

Cat. No. B6320553
M. Wt: 242.32 g/mol
InChI Key: GXWNLEGRIDGRBE-UHFFFAOYSA-N
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Description

“N-(1-Cyanocyclohexyl)-2-phenylacetamide” is a chemical compound with the CAS number 4550-68-9 . It has a molecular weight of 166.22 . The IUPAC name for this compound is N-(1-cyanocyclohexyl)acetamide .


Synthesis Analysis

The synthesis of compounds similar to “N-(1-Cyanocyclohexyl)-2-phenylacetamide” has been studied. For instance, the conversion of 1-cyanocyclohexylacetonitrile to 1-cyanocyclohexaneacetic acid, an important intermediate of gabapentin, was achieved using a “super nitrilase mutant” of nitrilase from Acidovorax facilis ZJB09122 .


Molecular Structure Analysis

The molecular structure of “N-(1-Cyanocyclohexyl)-2-phenylacetamide” can be represented by the InChI code: 1S/C9H14N2O/c1-8(12)11-9(7-10)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) .


Chemical Reactions Analysis

The decomposition of compounds similar to “N-(1-Cyanocyclohexyl)-2-phenylacetamide” has been studied. The rates of formation of N-(1-cyanocyclohexyl)-pentamethyleneketenimine from 1,1’-azocyanocyclohexane have been followed at 80 and 100° with and without the presence of radical scavengers .

It is stored at a temperature of 4°C .

Scientific Research Applications

1. Analgesic and Anticonvulsant Properties

Phenylacetamide derivatives, such as N-(1-Cyanocyclohexyl)-2-phenylacetamide, have been studied for their wide range of biological activities. These activities include analgesic and anticonvulsant properties, which depend significantly on their physical, chemical, and structural characteristics. This was highlighted in research by Vaštag et al. (2014), where the relationship between chromatographic retention behaviors and biological activities of phenylacetamides was analyzed (Vaštag et al., 2014).

2. Predicting Biological Activity

The study of N-cyclohexyl-N-substituted-2-phenylacetamide derivatives has shown that their chromatographic behavior can be used to predict biological activity. Vaštag et al. (2011) demonstrated the correlation between chromatographic lipophilic parameters and pharmacokinetic parameters, such as human intestinal absorption, plasma protein binding, and blood-brain barrier activity (Vaštag et al., 2011).

3. Synthesis and Analytical Characterization

The synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, a category to which N-(1-Cyanocyclohexyl)-2-phenylacetamide belongs, have been extensively researched. Wallach et al. (2016) synthesized and characterized fifteen N-alkyl-arylcyclohexylamines, providing valuable data for identifying new substances of abuse and understanding their analytical profiles (Wallach et al., 2016).

4. Conformational Analysis

The study of the structural characteristics of N-alkyl-N-substituted 2-phenylacetamides, such as N-(1-Cyanocyclohexyl)-2-phenylacetamide, has been significant. Antonović et al. (1992) analyzed the infrared and 1H N.M.R. spectra of various N-n-propyl-N-alkyl 2-phenylacetamides, contributing to the understanding of their conformational isomers (Antonović et al., 1992).

5. Antimicrobial Properties

Research into novel heterocyclic compounds incorporating sulfamoyl moiety, such as Darwish et al. (2014), has shown promising results in the synthesis of compounds with antimicrobial activities. These compounds include derivatives of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, highlighting the potential of N-(1-Cyanocyclohexyl)-2-phenylacetamide in antimicrobial applications (Darwish et al., 2014).

Future Directions

The conversion reactions of acetonitrile, a related compound, as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-12-15(9-5-2-6-10-15)17-14(18)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWNLEGRIDGRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Gonçalves, A Peeraer, Y Adriaenssens… - ACS …, 2021 - ACS Publications
The Strecker reaction is a three-component condensation of an aldehyde, an amine, and hydrogen cyanide, delivering an α-amino carbonitrile. Despite extensive investigations, the …
Number of citations: 5 pubs.acs.org

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